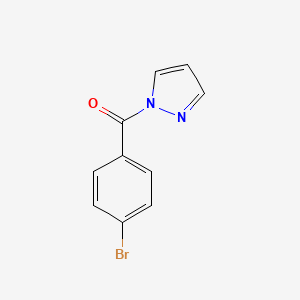![molecular formula C19H21N3O4 B5853551 2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)
2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-nitrophenylhydrazone of 2,4,6-trimethyl-3-benzylidenacetophenone and is commonly abbreviated as TNBA.
作用机制
The mechanism of action of TNBA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammation and tumor growth. TNBA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. TNBA has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
Biochemical and Physiological Effects:
TNBA has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TNBA inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). TNBA has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. In vivo studies have shown that TNBA exhibits significant anti-inflammatory and analgesic effects in animal models of inflammation and pain.
实验室实验的优点和局限性
One of the major advantages of TNBA is its high potency and selectivity towards its target enzymes and proteins. TNBA has been found to exhibit potent activity against COX-2 and various cancer cell lines at low concentrations, making it a promising candidate for drug development. However, one of the major limitations of TNBA is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on TNBA. One area of research is in the development of TNBA-based drugs for the treatment of inflammation and cancer. Another area of research is in the development of novel synthesis methods for TNBA that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of TNBA and its potential applications in other fields such as agriculture and materials science.
合成方法
The synthesis of TNBA involves the reaction of 2,4,6-trimethyl-3-acetylbenzaldehyde with 4-nitrophenylhydrazine in the presence of acetic acid. The resulting compound is then acetylated to obtain TNBA. This synthesis method has been widely used in various research studies and has been found to be highly effective in producing TNBA in large quantities.
科学研究应用
TNBA has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of medicine, where TNBA has been found to exhibit significant anti-inflammatory and analgesic properties. TNBA has also been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12-9-13(2)19(11-26-15(4)23)14(3)18(12)10-20-21-16-5-7-17(8-6-16)22(24)25/h5-10,21H,11H2,1-4H3/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVCCEXNCQPGMM-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COC(=O)C)C)C=NNC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1COC(=O)C)C)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)





![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)

![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)

